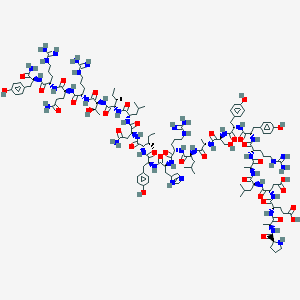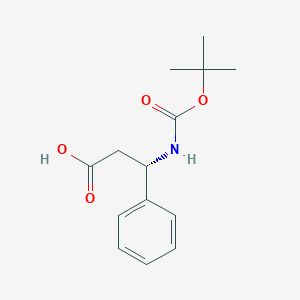
(S)-N-Boc-3-Amino-3-phenylpropanoic acid
Übersicht
Beschreibung
Amino acids are fundamental units of proteins and play critical roles in various biological processes. They contain both amino and carboxylic acid functional groups. In “(S)-N-Boc-3-Amino-3-phenylpropanoic acid”, the “Boc” refers to a protective group used in organic synthesis .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like esterification, where an acid reacts with an alcohol in the presence of a catalyst . The exact synthesis process for “(S)-N-Boc-3-Amino-3-phenylpropanoic acid” would depend on the starting materials and reaction conditions.Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various techniques such as X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis
Acid-base reactions are common for compounds containing amino and carboxylic acid groups . The exact reactions that “(S)-N-Boc-3-Amino-3-phenylpropanoic acid” undergoes would depend on the reaction conditions and other reactants present.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be analyzed using various techniques and computational tools .Wissenschaftliche Forschungsanwendungen
Application: Synthesis of Triplex-Forming Peptide Nucleic Acids (PNAs)
(S)-N-Boc-3-Amino-3-phenylpropanoic acid
serves as a crucial building block for the synthesis of triplex-forming peptide nucleic acids (PNAs). These PNAs are synthetic molecules that can specifically bind to double-stranded DNA through Hoogsteen base pairing. Triplex-forming PNA may prevent duplex DNA unwinding or inhibit the binding of transcription factors to the promoter region of specifically targeted genes, affecting transcription .
Experimental Procedure:
Application: Antioxidant and Lipolytic Activity
(S)-N-Boc-3-Amino-3-phenylpropanoic acid
derivatives have been investigated for their antioxidant and lipolytic properties. These compounds exhibit potential in combating oxidative stress and regulating lipid metabolism .
Experimental Procedure:
Application: Biologically Produced Succinic Acid
(S)-N-Boc-3-Amino-3-phenylpropanoic acid
contributes to the microbial production of succinic acid (SA), a valuable organic acid with commercial applications in food, cosmetics, and chemistry. SA can be produced via bacterial fermentation using agro-industrial waste .
Experimental Procedure:
Application: Nucleic Acid-Based Nanomaterials
(S)-N-Boc-3-Amino-3-phenylpropanoic acid
derivatives can be incorporated into nucleic acid-based nanomaterials. These materials have potential applications in diagnostics, gene regulation, and medicine .
Experimental Procedure:
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11(9-12(16)17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNQFJPZRTURSI-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370332 | |
| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-N-Boc-3-Amino-3-phenylpropanoic acid | |
CAS RN |
103365-47-5 | |
| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



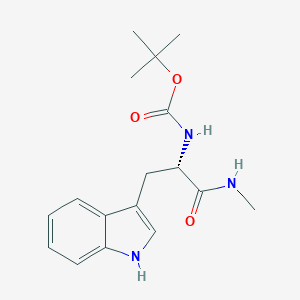
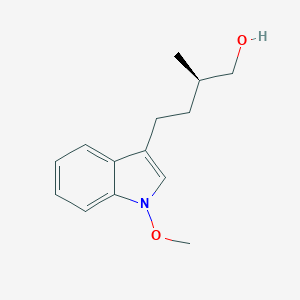
![1,4-Benzenedicarboxylic acid, bis[4-(ethenyloxy)butyl] ester](/img/structure/B44591.png)
![alpha-(1-Methylethenyl)-7-oxo-3-phenyl-4-oxa-2,6-diazabicyclo[3.2.0]hept-2-ene-6-acetic Acid Diphenylmet](/img/structure/B44593.png)
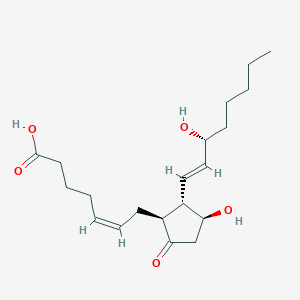
![1-[2-(oxan-2-yloxy)ethyl]-2H-tetrazole-5-thione](/img/structure/B44598.png)
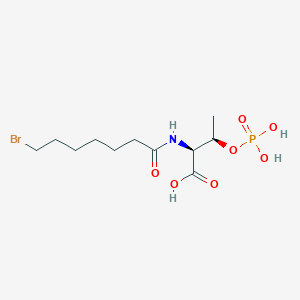
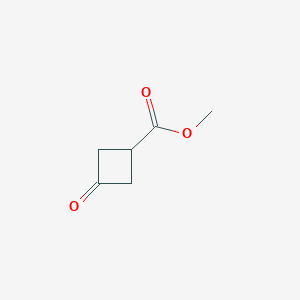
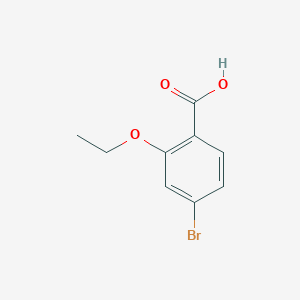
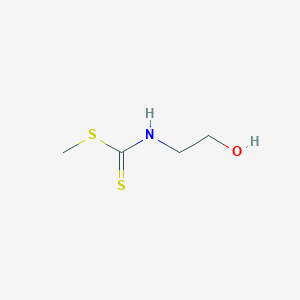
![4-[4-(Diethylamino)phenyl]-4-(4-methoxyphenyl)-N,N,8-trimethyl-2-phenyl-4H-3,1-benzoxazin-7-amine](/img/structure/B44615.png)

